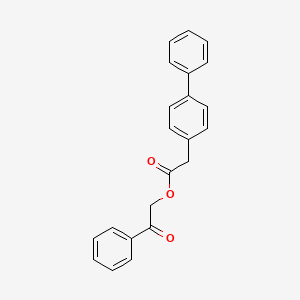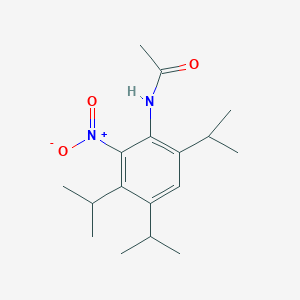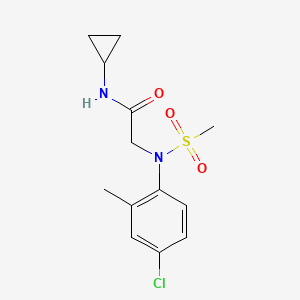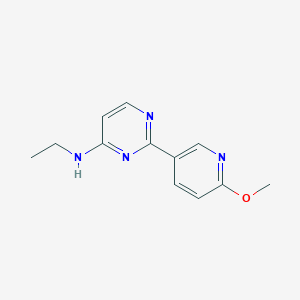![molecular formula C26H27N3O5S B3934925 N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B3934925.png)
N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(3-nitrophenyl)benzenesulfonamide
Übersicht
Beschreibung
N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(3-nitrophenyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BOPNS and belongs to the class of sulfonamide compounds.
Wirkmechanismus
The mechanism of action of BOPNS involves its ability to bind to the active site of enzymes involved in various biological processes. BOPNS is a potent inhibitor of carbonic anhydrase IX, which is overexpressed in various types of cancer cells. By inhibiting carbonic anhydrase IX, BOPNS induces apoptosis and cell cycle arrest in cancer cells. BOPNS also inhibits the production of pro-inflammatory cytokines by inhibiting the activity of the transcription factor NF-κB. In addition, BOPNS inhibits the replication of the hepatitis C virus by targeting the viral protease enzyme.
Biochemical and Physiological Effects:
BOPNS has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the expression of genes involved in cell proliferation, angiogenesis, and metastasis in cancer cells. BOPNS has also been shown to reduce the production of reactive oxygen species and lipid peroxidation in cells exposed to oxidative stress. In addition, BOPNS has been found to reduce the levels of pro-inflammatory cytokines in animal models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
BOPNS has several advantages for lab experiments. It is a stable compound that can be easily synthesized with a high yield. BOPNS is also soluble in a range of solvents, which makes it easy to prepare solutions for experiments. However, BOPNS has some limitations for lab experiments. It is a potent inhibitor of carbonic anhydrase IX, which may limit its use in experiments that require the activity of this enzyme. In addition, BOPNS may exhibit off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
BOPNS has shown promising results in preclinical studies, and further research is needed to explore its potential therapeutic applications. Some of the future directions for research on BOPNS include:
1. Investigating the efficacy of BOPNS in animal models of cancer and inflammation.
2. Exploring the potential of BOPNS as a therapeutic agent for viral infections.
3. Investigating the safety and toxicity of BOPNS in animal models.
4. Developing novel formulations of BOPNS for improved bioavailability and targeted delivery.
5. Exploring the potential of BOPNS as a diagnostic tool for cancer and other diseases.
Conclusion:
In conclusion, BOPNS is a sulfonamide compound that has shown promising results in preclinical studies for its potential therapeutic applications. It exhibits anticancer, anti-inflammatory, and antiviral activities and has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of the hepatitis C virus. BOPNS has several advantages for lab experiments, but also has some limitations. Further research is needed to explore the potential of BOPNS as a therapeutic agent and diagnostic tool for various diseases.
Wissenschaftliche Forschungsanwendungen
BOPNS has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anticancer, anti-inflammatory, and antiviral activities. BOPNS has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, BOPNS has been shown to exhibit antiviral activity against the hepatitis C virus.
Eigenschaften
IUPAC Name |
N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(3-nitrophenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O5S/c30-26(27-16-14-22(15-17-27)18-21-8-3-1-4-9-21)20-28(23-10-7-11-24(19-23)29(31)32)35(33,34)25-12-5-2-6-13-25/h1-13,19,22H,14-18,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYWDRDXLIXRRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CN(C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(3-nitrophenyl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-imino-6-{3-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3934863.png)
![N-allyl-N-[4-(methylthio)benzyl]but-3-enamide](/img/structure/B3934887.png)



![1-(4-bromophenoxy)-3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-2-propanol](/img/structure/B3934901.png)
![N-{6-tert-butyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-chlorobenzamide](/img/structure/B3934908.png)
![3-bromo-4-ethoxy-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B3934910.png)
![3-bromo-4-ethoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3934932.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3934934.png)

![N~1~-[2-(benzylthio)ethyl]-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3934944.png)
![3-methoxy-N-({4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}carbonothioyl)benzamide](/img/structure/B3934948.png)